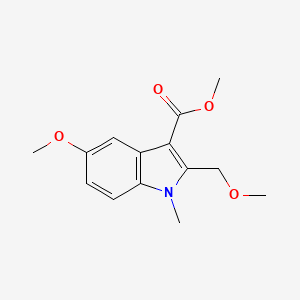
Methyl 5-methoxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylate
Cat. No. B8799910
M. Wt: 263.29 g/mol
InChI Key: FJDWRODQFGUKPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05344938
Procedure details


24.7 g (100 mmol) of 5-methoxy-3-methoxycarbonyl-2-methoxymethyl -1-methylindole obtained in Example 2 or 4 was dissolved in 494 ml of methylene chloride and 27.4 ml of water, followed by the addition of 25.0 g (110 mmol) of DDQ and subsequent 8 hours of stirring at 30° C. The reaction mixture was filtered and the thus collected insoluble materials were washed with 120 ml of methylene chloride. The filtrate and the washings were combined and applied to a column packed with 123.5 g of alumina. The eluate was combined with another eluate obtained by further elution of the alumina column with 2,260 ml of methylene chloride, and the thus combined eluates were concentrated under reduced pressure. The thus obtained residue was recrystallized from 111 ml of ethyl acetate, and the precipitated crystals were collected by filtration and dried under reduced pressure to obtain 11.8 g of the title compound with a yield of 80.1%. The compound thus obtained showed the same properties as those of the compound obtained in Example 5 in terms of NMR, IR and TLC data.
Quantity
24.7 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[N:8]([CH3:12])[C:7]([CH2:13][O:14]C)=[C:6]2[C:16]([O:18][CH3:19])=[O:17].C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N>C(Cl)Cl.O>[CH:13]([C:7]1[N:8]([CH3:12])[C:9]2[C:5]([C:6]=1[C:16]([O:18][CH3:19])=[O:17])=[CH:4][C:3]([O:2][CH3:1])=[CH:11][CH:10]=2)=[O:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
24.7 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C2C(=C(N(C2=CC1)C)COC)C(=O)OC
|
|
Name
|
|
|
Quantity
|
494 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
30 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
of stirring at 30° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the thus collected insoluble materials were washed with 120 ml of methylene chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
another eluate obtained by further elution of the alumina column with 2,260 ml of methylene chloride
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the thus combined eluates were concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The thus obtained residue was recrystallized from 111 ml of ethyl acetate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitated crystals were collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)C=1N(C2=CC=C(C=C2C1C(=O)OC)OC)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11.8 g | |
| YIELD: PERCENTYIELD | 80.1% | |
| YIELD: CALCULATEDPERCENTYIELD | 47.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

